An In-depth Technical Guide to 2-Chloro-3-fluoropyridin-4-amine: A Key Building Block in Modern Chemistry
An In-depth Technical Guide to 2-Chloro-3-fluoropyridin-4-amine: A Key Building Block in Modern Chemistry
Senior Application Scientist's Note: The initial query for this guide specified the compound 2-Chloro-4-fluoropyridin-3-amine with CAS number 1805269-43-5. However, a comprehensive search of chemical databases and scientific literature reveals a significant lack of available data for this specific isomer and CAS designation. It is highly probable that the intended subject of inquiry is the structurally related and well-documented isomer, 2-Chloro-3-fluoropyridin-4-amine (CAS 1227577-03-8) . This compound is a commercially available and widely utilized building block in medicinal and materials chemistry. Therefore, this guide provides a detailed technical overview of 2-Chloro-3-fluoropyridin-4-amine (CAS 1227577-03-8) to best serve the needs of researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Fluorinated Pyridines
Halogenated pyridines are foundational scaffolds in the synthesis of a vast array of functional molecules, from pharmaceuticals to agrochemicals. The introduction of a fluorine atom, in particular, can profoundly influence a molecule's biological and physical properties. Fluorine's high electronegativity and small size can alter pKa, improve metabolic stability, enhance binding affinity, and increase membrane permeability—attributes highly sought after in drug design.[1]
2-Chloro-3-fluoropyridin-4-amine is a prime example of a "fluorinated building block" that offers multiple points for synthetic diversification. Its unique substitution pattern—a nucleophilic amine group, a displaceable chlorine atom, and an electron-withdrawing fluorine atom—makes it an exceptionally versatile intermediate for constructing complex heterocyclic systems.[2][3] This guide will delve into the core properties, synthesis, reactivity, and safety considerations for this important chemical entity.
Physicochemical and Spectroscopic Profile
The precise characterization of a chemical intermediate is paramount for its effective use in synthesis. The key properties of 2-Chloro-3-fluoropyridin-4-amine are summarized below.
Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 1227577-03-8 | [4][5] |
| Molecular Formula | C₅H₄ClFN₂ | [4][6] |
| Molecular Weight | 146.55 g/mol | [4] |
| Appearance | White to brown crystalline powder or solid | [4] |
| Melting Point | 133.0 to 137.0 °C | |
| Boiling Point | 271.9 ± 35.0 °C at 760 mmHg | [5] |
| Purity | Typically >98.0% (by GC) | [5] |
| Storage Conditions | Store at 2-8°C, under an inert atmosphere, protected from light | [5][7] |
| InChI Key | VUGYOFOYGPXOFL-UHFFFAOYSA-N | [5] |
Spectroscopic Data
Spectroscopic analysis confirms the molecular structure of the compound. The reported ¹H NMR data provides clear diagnostic peaks for the pyridine ring protons and the amine group.
-
¹H NMR (400 MHz, CDCl₃):
The downfield doublet at 7.82 ppm corresponds to the proton at the C6 position, while the triplet at 6.60 ppm is assigned to the proton at the C5 position. The broad singlet at 4.38 ppm is characteristic of the amine (-NH₂) protons. Further structural confirmation would typically involve ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Synthesis and Mechanistic Rationale
The most commonly cited synthesis of 2-Chloro-3-fluoropyridin-4-amine proceeds via the deprotection of a Boc-protected precursor. This method is efficient and high-yielding.[4][8]
Experimental Protocol: Boc Deprotection
This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group from (2-chloro-3-fluoropyridin-4-yl)carbamic acid tert-butyl ester.
Step 1: Reaction Setup
-
To a solution of (2-chloro-3-fluoropyridin-4-yl)carbamic acid tert-butyl ester (1.9 g, 7.7 mmol) in dichloromethane (DCM, 10 mL), add trifluoroacetic acid (TFA, 5 mL).
Causality: DCM is an excellent solvent for both the starting material and the reagents, and it is relatively inert under these acidic conditions. TFA is a strong acid that is highly effective for the cleavage of the acid-labile Boc group. It is used in excess to ensure the reaction goes to completion.
Step 2: Reaction Execution
-
Stir the solution at ambient temperature for 5 hours.
Causality: The reaction is typically complete within a few hours at room temperature. Monitoring by TLC or LC-MS can be performed to confirm the consumption of the starting material.
Step 3: Workup and Isolation
-
Concentrate the solution under reduced pressure to remove the solvent and excess TFA.
Causality: This step removes the volatile components, leaving the crude product, likely as a TFA salt.
Step 4: Purification
-
Dissolve the resultant residue in DCM.
-
Purify the solution by column chromatography using an NH₂-functionalized silica cartridge.
-
Elute with a gradient of 0-10% methanol in DCM.
Causality: The use of an amino-functionalized (NH₂) silica column is a key choice. The basic nature of the stationary phase neutralizes the TFA salt of the product amine in situ, allowing the free amine to be eluted. This avoids a separate basic aqueous workup step which might be complicated by the product's solubility. The methanol/DCM gradient effectively separates the polar product from less polar impurities.
Step 5: Final Product
Synthesis Workflow Diagram
Caption: Boc deprotection synthesis workflow.
Applications in Drug Discovery and Medicinal Chemistry
2-Chloro-3-fluoropyridin-4-amine is a valuable intermediate in the synthesis of pharmacologically active compounds.[8] Its utility stems from the orthogonal reactivity of its functional groups:
-
The amine group is a potent nucleophile and a handle for amide bond formation or participation in building heterocyclic rings.
-
The chloro group at the 2-position is susceptible to nucleophilic aromatic substitution (SₙAr) or can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
-
The fluoro group at the 3-position strongly influences the electronic properties of the ring, enhancing the electrophilicity of the C2 and C6 positions, and can serve as a metabolic blocking point in a final drug candidate.
This trifecta of functionality allows chemists to selectively elaborate the pyridine core in a stepwise manner, making it an ideal scaffold for building libraries of compounds for screening. It serves as an important intermediate for various pharmaceutical and pesticide products, including potential anti-ulcer and anti-HIV drugs.[8]
Safety, Handling, and Storage
As with any active chemical reagent, proper handling of 2-Chloro-3-fluoropyridin-4-amine is essential for laboratory safety. The compound is classified as harmful and an irritant.
GHS Hazard Classification
| Hazard Class | Category | Source(s) |
| Acute Toxicity, Oral | Category 4 | [9] |
| Acute Toxicity, Dermal | Category 4 | [9] |
| Acute Toxicity, Inhalation | Category 4 | [9] |
| Skin Irritation | Category 2 | [9] |
| Serious Eye Irritation | Category 2 | [9] |
| Specific target organ toxicity – single exposure | Category 3 (Respiratory irritation) | [9] |
Safety and Handling Protocols
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[9]
-
Personal Protective Equipment (PPE):
-
Handling Practices: Avoid contact with skin, eyes, and clothing.[9] Do not eat, drink, or smoke when using this product.[9] Wash hands thoroughly after handling. Avoid formation of dust.[9]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] Keep refrigerated (2-8°C) and protect from light.[5]
-
Spill Response: In case of a spill, evacuate the area. Wear appropriate PPE and prevent dust formation.[9]
Conclusion
2-Chloro-3-fluoropyridin-4-amine (CAS 1227577-03-8) is a strategically important heterocyclic building block with significant applications in synthetic and medicinal chemistry. Its well-defined physicochemical properties, reliable synthesis, and versatile reactivity make it a valuable tool for researchers and drug development professionals. Adherence to strict safety protocols is mandatory when handling this compound. As the demand for novel, fluorinated pharmaceuticals continues to grow, the importance of intermediates like 2-Chloro-3-fluoropyridin-4-amine in the synthetic chemist's toolbox is set to increase.
References
-
Salter, R., & Zhou, D. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8363–8424. Retrieved from [Link]
Sources
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring the Versatile World of 2-Chloro-3-iodopyridin-4-amine: Insights into Its Structure, Mechanism, and Multifaceted Applications_Chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-chloro-3-fluoropyridin-4-aMine synthesis - chemicalbook [chemicalbook.com]
- 5. 2-Chloro-3-fluoropyridin-4-amine | 1227577-03-8 [sigmaaldrich.com]
- 6. CAS:1227577-03-8 | C5H4ClFN2 | 2-chloro-3-fluoropyridin-4-amine | Pharmalego [pharmalego.com]
- 7. 1227577-03-8|2-Chloro-3-fluoropyridin-4-amine|BLD Pharm [bldpharm.com]
- 8. 2-chloro-3-fluoropyridin-4-aMine | 1227577-03-8 [chemicalbook.com]
- 9. echemi.com [echemi.com]
